molecular formula C9H10BrN3 B13563334 6-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole

6-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B13563334
M. Wt: 240.10 g/mol
InChI Key: WXALQMZGSGBFHK-UHFFFAOYSA-N
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Description

6-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that contains a benzotriazole core substituted with a bromine atom at the 6th position and an isopropyl group at the 1st position. Benzotriazoles are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-bromo-1H-benzo[d][1,2,3]triazole with isopropyl halides in the presence of a base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases like potassium carbonate, solvents like DMF, and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-1-isopropyl-1H-benzo[d][1,2,3]triazole, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

6-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as UV stabilizers or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 6-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d][1,2,3]triazole: The parent compound without the bromine and isopropyl substitutions.

    6-chloro-1-isopropyl-1H-benzo[d][1,2,3]triazole: Similar structure with a chlorine atom instead of bromine.

    6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole: Similar structure with a methyl group instead of isopropyl.

Uniqueness

6-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole is unique due to the specific combination of bromine and isopropyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

6-bromo-1-propan-2-ylbenzotriazole

InChI

InChI=1S/C9H10BrN3/c1-6(2)13-9-5-7(10)3-4-8(9)11-12-13/h3-6H,1-2H3

InChI Key

WXALQMZGSGBFHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)Br)N=N1

Origin of Product

United States

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